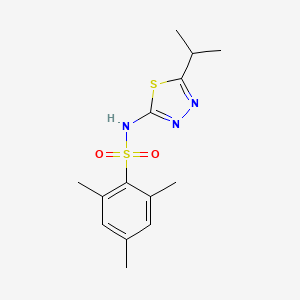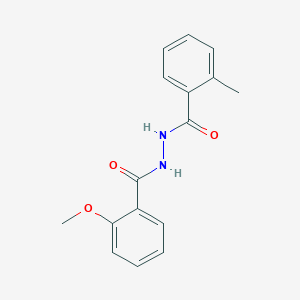
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a chemical compound with various scientific research applications. It is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). This compound has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Wirkmechanismus
CP-690,550 inhibits 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the immune response. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells and reduce inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been found to be effective in reducing the severity of skin lesions in animal models of psoriasis. Additionally, CP-690,550 has been found to be well-tolerated in clinical trials, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-690,550 is its specificity for 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which makes it a promising candidate for the treatment of autoimmune diseases. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness in long-term treatment.
Zukünftige Richtungen
There are several future directions for the study of CP-690,550. One potential area of research is the development of more potent 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide inhibitors with longer half-lives. Another area of research is the investigation of the potential therapeutic effects of CP-690,550 in other autoimmune diseases such as lupus and inflammatory bowel disease. Additionally, the use of CP-690,550 in combination with other immunosuppressive agents may be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of CP-690,550 involves the reaction of 2-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with 5-methyl-4-phenyl-2-thiohydantoin in the presence of a base to form the final product, 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic effects in the treatment of various autoimmune diseases. It has been found to be a potent inhibitor of 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, which plays a crucial role in the immune system. By inhibiting 2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide, CP-690,550 can prevent the activation of T cells, which are involved in the immune response. This makes it a promising candidate for the treatment of autoimmune diseases where the immune system attacks the body's own tissues.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-12-17(13-7-3-2-4-8-13)21-18(24-12)20-16(22)11-23-15-10-6-5-9-14(15)19/h2-10H,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPZKMPXZTWDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)COC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-methylpropanamide](/img/structure/B5852840.png)
![3,4-dimethoxy-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852846.png)
![1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852852.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5852879.png)






![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)

